2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile
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Overview
Description
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile typically involves the reaction of 4-chloro-6-oxo-1H-pyrimidine-5-carbaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzonitrile moiety makes it a versatile compound for various applications .
Properties
CAS No. |
848186-03-8 |
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Molecular Formula |
C12H8ClN3O |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H8ClN3O/c13-11-10(12(17)16-7-15-11)5-8-3-1-2-4-9(8)6-14/h1-4,7H,5H2,(H,15,16,17) |
InChI Key |
NPVCCVNSMNWYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(N=CNC2=O)Cl)C#N |
Origin of Product |
United States |
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